5,6,7,8-Tetrafluoroquinoline
Description
Significance of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine atoms into heterocyclic compounds has become a pivotal strategy in modern organic chemistry, particularly in the development of pharmaceuticals and advanced materials. numberanalytics.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.comresearchgate.net In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability, leading to improved efficacy and safety. numberanalytics.comrsc.org It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The strategic placement of fluorine can influence a molecule's conformation and its interactions with biological targets, such as enzymes and receptors. rsc.orgontosight.ai
Overview of Quinolines as a Fundamental Heterocyclic Framework
Quinoline (B57606), a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comrsc.org This structural motif is of great importance in medicinal chemistry and materials science. numberanalytics.comnih.gov The quinoline scaffold is a core component of many natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org Its versatile structure serves as a building block for the synthesis of complex molecules and functional materials. numberanalytics.com The nitrogen atom in the pyridine ring influences the electronic properties of quinoline, making it susceptible to various chemical transformations. numberanalytics.comrsc.org
Historical Context of Polyfluorinated Quinolines Research
The study of quinoline and its derivatives dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com The development of synthetic methods for quinoline, such as the Skraup and Doebner-von Miller reactions, paved the way for extensive exploration of its chemical and biological properties. mdpi.comiipseries.org Research into fluorinated quinolines gained significant momentum with the discovery of the potent antibacterial activity of fluoroquinolones. numberanalytics.comresearchgate.net The systematic introduction of fluorine atoms onto the quinoline core has been a subject of intense investigation, leading to the synthesis of a wide range of mono- and polyfluorinated derivatives. Early research in the field of per- and polyfluoroalkyl substances (PFAS) began in the late 1930s, with widespread manufacturing starting in the 1950s. itrcweb.org The voluntary phase-out of certain perfluorooctanyl chemistries by major manufacturers began in May 2000. itrcweb.org
Academic Relevance of 5,6,7,8-Tetrafluoroquinoline as a Highly Fluorinated Building Block
This compound stands out as a highly significant and versatile building block in the synthesis of complex fluorinated molecules. researchgate.net Its fully fluorinated benzene ring makes it a valuable precursor for creating a variety of substituted quinoline derivatives through nucleophilic substitution reactions. researchgate.net The reactivity of the fluorine atoms at different positions of the benzene ring allows for selective functionalization, providing access to novel compounds with tailored properties. researchgate.net The study of its reactions contributes to a deeper understanding of the fundamental principles of nucleophilic aromatic substitution on polyfluorinated heterocyclic systems.
Scope and Objective of Research on this compound
Research on this compound primarily focuses on its synthesis, reactivity, and application as a precursor for more complex molecules. Key objectives include the development of efficient synthetic routes to the parent compound and the exploration of its reactions with various nucleophiles to understand the regioselectivity of fluorine displacement. researchgate.netresearchgate.net A significant area of investigation is its use in the synthesis of biologically active compounds, such as novel antibacterial agents and potential anticancer drugs. nih.govjscimedcentral.com Furthermore, its derivatives are being explored for applications in materials science, including the development of new dyes and functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5280-07-9 |
|---|---|
Molecular Formula |
C9H3F4N |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoroquinoline |
InChI |
InChI=1S/C9H3F4N/c10-5-4-2-1-3-14-9(4)8(13)7(12)6(5)11/h1-3H |
InChI Key |
GBIKQULWCDDCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2F)F)F)F)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6,7,8 Tetrafluoroquinoline and Its Precursors
Classical Cyclization Approaches to Fluorinated Quinolines
Cyclization reactions are a cornerstone in the synthesis of fluorinated quinolines, providing a direct route to the fused heterocyclic system. researchgate.net The most prominent of these methods involves the condensation of an appropriately substituted aniline (B41778) with a three-carbon fragment. researchgate.net
Skraup Cyclization of Polyfluorinated Anilines
The Skraup reaction, a well-established method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of polyfluorinated analogues. researchgate.netnumberanalytics.com This reaction typically involves the treatment of an aniline with glycerol (B35011), an oxidizing agent, and a strong acid like sulfuric acid. numberanalytics.comiipseries.org
A key precursor for the synthesis of 5,6,7,8-tetrafluoroquinoline is 2,3,4,5-tetrafluoroaniline (B1294667). researchgate.netresearchgate.net The Skraup reaction of this aniline with various three-carbon synthons leads to the formation of the target quinoline and its derivatives. For instance, the reaction with glycerol yields this compound itself. researchgate.net Similarly, using crotonaldehyde (B89634) or methyl vinyl ketone as the three-carbon component results in the formation of 2-methyl-5,6,7,8-tetrafluoroquinoline and 4-methyl-5,6,7,8-tetrafluoroquinoline, respectively. researchgate.netresearchgate.net The reaction's versatility is further demonstrated by its success in synthesizing other trifluoroquinolines from the corresponding trifluoroanilines. researchgate.net
Interactive Table: Skraup Reaction of 2,3,4,5-Tetrafluoroaniline
| 3-Carbon Reagent | Product |
| Glycerol | This compound |
| Crotonaldehyde | 2-Methyl-5,6,7,8-tetrafluoroquinoline |
| Methyl vinyl ketone | 4-Methyl-5,6,7,8-tetrafluoroquinoline |
The mechanism of the Skraup reaction is a multi-step process. numberanalytics.com It commences with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.org This is followed by a Michael addition of the aniline derivative, in this case, 2,3,4,5-tetrafluoroaniline, to the acrolein. numberanalytics.com The subsequent steps involve cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic this compound. researchgate.netnumberanalytics.com The presence of a strong electron-withdrawing trifluoromethyl group on the aniline ring does not hinder the reaction, indicating the robustness of this synthetic approach. researchgate.net
Friedländer Reaction Variants for Fluorinated Quinolines
The Friedländer synthesis is another classical method for constructing quinoline rings, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.org While the direct application to this compound from readily available starting materials is less commonly cited, variations of the Friedländer reaction are important for synthesizing a range of fluorinated quinolines. researchgate.netdntb.gov.ua The reaction can be catalyzed by various acids, including trifluoroacetic acid and Lewis acids. wikipedia.org The mechanism can proceed through either an initial aldol (B89426) addition followed by imine formation or via an initial Schiff base formation followed by an Aldol reaction. wikipedia.org This methodology has been employed for the synthesis of 3-haloquinolines. dntb.gov.ua
Advanced Synthetic Strategies for this compound
Beyond classical cyclizations, modern synthetic methods offer alternative routes to this compound.
Nucleophilic Fluorination of Chloroquinolines
An alternative approach to introducing fluorine atoms onto the quinoline scaffold is through nucleophilic aromatic substitution. This strategy involves the displacement of other halogen atoms, typically chlorine, with fluoride (B91410) ions. While specific examples detailing the synthesis of this compound from a corresponding tetrachloroquinoline are not extensively documented in the provided results, the general principle of nucleophilic fluorination is a key technique in fluorine chemistry. tcichemicals.com This method is particularly useful for producing fluorinated heterocycles. The reactivity of the leaving group is crucial, and the reaction is often facilitated by the use of specialized fluorinating agents. tcichemicals.com For instance, the reaction of this compound with sodium methoxide (B1231860) leads to the substitution of the 7-fluorine atom, demonstrating the susceptibility of the fluorinated ring to nucleophilic attack. researchgate.net This suggests that the reverse reaction, fluorination of a chloro-substituted precursor, is a plausible synthetic route.
Synthesis via Fluorinated Isatines
Fluorinated isatins serve as valuable intermediates in the synthesis of various fluoroquinolines. researchgate.net Although a direct synthesis of the parent this compound from a corresponding tetrafluorinated isatin (B1672199) is not commonly detailed, the general methodology highlights the utility of isatin precursors in building the quinoline framework. For instance, 2-aryl and 2-heteryl substituted quinoline derivatives have been successfully obtained from 5-fluoroisatines. researchgate.net This approach typically involves a condensation reaction, such as the Pfitzinger reaction, where the isatin reacts with a carbonyl compound to form the quinoline-4-carboxylic acid, which can be subsequently decarboxylated. The adaptability of this method suggests its potential for creating complex, substituted tetrafluoroquinolines, provided the appropriately fluorinated isatin precursors are accessible. The isatin heterocyclic system is a precursor to a large number of derivatives with a wide range of biological and pharmacological properties. nih.gov
A series of new fluorinated 1-benzylisatins can be synthesized in high yields through a one-pot procedure, which can then be converted into water-soluble isatin-3-hydrazones. nih.gov
Table 1: Synthesis of Substituted Quinolines from Fluorinated Isatins
| Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 5-Fluoroisatins | Carbonyl compound (e.g., in Pfitzinger reaction) | 2-Aryl/Heterocyclyl-substituted quinolines | researchgate.net |
Exploitation of Organosilane-Promoted Reactions
Organosilane-promoted reactions, particularly the Friedlander annulation, present a convenient route for the synthesis of fluoroquinolines. researchgate.net This method involves the condensation of a fluorinated o-aminoaryl ketone with a compound containing a reactive methylene group, catalyzed by an organosilane reagent like chlorotrimethylsilane (B32843) in a solvent such as DMF. researchgate.net While this has been specifically highlighted for the synthesis of 3-fluoroquinolines from aromatic α-fluoroketones, the principle is applicable to more extensively fluorinated systems. researchgate.net The reaction's efficiency, proceeding in high yields (87-95%) for 3-fluoroquinolines, makes it an attractive strategy. researchgate.net Its application to the synthesis of this compound would necessitate a polyfluorinated aniline precursor with a free ortho position and a suitable ketone. The organosilane is believed to act as a Lewis acid and a water scavenger, promoting the cyclization and dehydration steps.
Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Quinoline Scaffolds (e.g., Sonogashira coupling for alkynylanilines)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied in the synthesis of complex organic molecules, including pharmaceuticals and heterocycles. researchgate.netnobelprize.orgmdpi.com The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant for constructing precursors to quinoline systems. organic-chemistry.orgrsc.org
This strategy can be envisioned for creating fluorinated quinoline scaffolds by first coupling a polyfluorinated aniline, substituted with a halide (e.g., 2-bromo-3,4,5,6-tetrafluoroaniline), with a suitable terminal alkyne. nih.gov The resulting alkynylaniline intermediate can then undergo an intramolecular cyclization to form the quinoline ring. The Sonogashira reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org The versatility of this reaction allows for the introduction of a wide variety of substituents on the pyridine (B92270) ring of the quinoline, depending on the choice of the alkyne coupling partner.
Table 2: Generalized Sonogashira Approach to Fluorinated Quinoline Precursors
| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product | Subsequent Step |
|---|
New Routes to Substituted 5,6,7,8-Tetrafluoroquinolines
A notable and direct method for synthesizing substituted 5,6,7,8-tetrafluoroquinolines involves the reaction of 2,3,4,5,6-pentafluorochalkones. lookchem.com In this procedure, the pentafluorochalkones are treated with ammonium (B1175870) acetate (B1210297) in glacial acetic acid. lookchem.com This reaction provides a straightforward entry into the tetrafluoroquinoline system, simultaneously forming the pyridine ring. A competing reaction pathway can lead to the formation of 4-pentafluorophenyl-2,6-diphenylpyridines as byproducts. lookchem.com This approach is significant as it builds the heterocyclic ring onto a pre-existing polyfluorinated aromatic precursor.
Synthesis of Key Intermediates and Derivatives
The functionalization of the this compound core is crucial for developing new materials and biologically active compounds. This often involves the synthesis of key intermediates like nitro- and amino-substituted tetrafluoroquinolines.
Preparation of Polyfluorinated Nitroquinolines and their Reduction to Aminoquinolines
The introduction of a nitro group onto the polyfluorinated quinoline ring is a key step for further functionalization, as the nitro group can be readily reduced to an amino group. The nitration of quinolines that are polyfluorinated on the benzene (B151609) ring has been investigated using various nitrating systems, including mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄), sodium nitrate (B79036) in sulfuric acid (NaNO₃/H₂SO₄), or sodium nitrate in oleum. researchgate.net
For quinolines where positions 5 or 8 are unsubstituted, nitration typically yields the corresponding 5-nitro and/or 8-nitro derivatives. researchgate.net In some instances, particularly with strong nitrating conditions, the reaction can be accompanied by the substitution of a fluorine atom ortho to the newly introduced nitro group, resulting in hydroxynitroquinolines. researchgate.net It has been observed that polyfluorinated 2-chloroquinolines undergo nitration more readily than their counterparts lacking a substituent at the 2-position. researchgate.net
The resulting polyfluorinated nitroquinolines are valuable intermediates. Their reduction provides a viable pathway to aminoquinolines that may not be accessible through other synthetic routes. researchgate.netnsu.runsu.ru This reduction is a critical transformation for preparing derivatives for further chemical exploration.
Selective Functionalization and Derivatization Routes
The electron-deficient nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the selective replacement of fluorine atoms to introduce a variety of functional groups.
Research has shown that the reaction of fused 5,6,7,8-tetrafluoroquinolines, such as 5,6,7,8-tetrafluoro-1,2-azolo[3,4-b;4′,3′-e]quinolines, with N- and O-nucleophiles (including aliphatic and aromatic amines, alcohols, and phenols) occurs with high regioselectivity. researchgate.netgrafiati.com The nucleophilic attack preferentially takes place at the C-7 position, yielding 7-substituted-5,6,8-trifluoro derivatives. researchgate.netgrafiati.com
Similarly, when 2-substituted 5,6,7,8-tetrafluoroquinolines are treated with N-nucleophiles like aqueous ammonia (B1221849) or piperidine (B6355638), amino-defluorination occurs, primarily yielding a mixture of products substituted at the C-6 and C-7 positions. researchgate.net Another functionalization route is the Chichibabin amination, where treatment with sodium or potassium amide in liquid ammonia can introduce an amino group at the C-2 position, although this can compete with amino-defluorination reactions at the fluorinated ring. researchgate.netresearchgate.net
Table 3: Selective Functionalization of Tetrafluoroquinoline Derivatives
| Substrate | Reagent(s) | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Fused 5,6,7,8-Tetrafluoroquinolines | Amines, Alcohols, Phenols | C-7 | 7-Substituted-5,6,8-trifluoroquinolines | researchgate.netgrafiati.com |
| 2-Substituted 5,6,7,8-Tetrafluoroquinolines | N-Nucleophiles (e.g., ammonia, piperidine) | C-6 and C-7 | 6- and 7-Amino-substituted derivatives | researchgate.net |
Reactivity and Reaction Mechanisms of 5,6,7,8 Tetrafluoroquinoline
Nucleophilic Substitution Reactions on the Polyfluorinated Benzene (B151609) Ring
The tetrafluorinated benzene portion of 5,6,7,8-tetrafluoroquinoline is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being good leaving groups, are displaced by various nucleophiles. The regioselectivity of these substitutions is a key aspect of its chemistry.
This compound readily reacts with a variety of nitrogen-centered nucleophiles. These reactions are influenced by the nature of the nucleophile and the reaction conditions.
Studies on the amination of quinolines polyfluorinated on the benzene moiety have revealed specific patterns of substitution. The reaction of this compound with sodium or potassium amide in liquid ammonia (B1221849) has been investigated. researchgate.netresearchgate.net The Chichibabin amination, which typically occurs at the C-2 position in quinoline (B57606), is also a possibility. researchgate.net
In reactions with ammonia and amines, nucleophilic attack predominantly occurs at the C-7 position. For instance, the reaction of 5,6,7,8-tetrafluoro-1,2-azolo[3,4-b;4',3'-e]quinolines with both aliphatic and aromatic amines results in the regiospecific formation of 7-substituted products. researchgate.netgrafiati.com Similarly, the reaction of this compound with boiling piperidine (B6355638) leads to the formation of 5,6,8-trifluoro-7-piperidinoquinoline. researchgate.net
When this compound reacts with liquid ammonia at elevated temperatures (-80 °C in an autoclave), a mixture of aminotrifluoroquinolines is formed, with the major product resulting from substitution at the C-7 position and the minor product from substitution at the C-5 position. researchgate.net
The following table summarizes the regioselectivity observed in reactions with various nitrogen nucleophiles.
| Nucleophile | Position of Substitution | Product(s) | Reference(s) |
| Amide Anion (NaNH2/KNH2) | C-7 and C-5 | 7-amino-5,6,8-trifluoroquinoline and 5-amino-6,7,8-trifluoroquinoline | researchgate.net |
| Ammonia (aq.) | C-7 and C-5 | 7-Amino-5,6,8-trifluoroquinoline and 5-Amino-6,7,8-trifluoroquinoline | researchgate.net |
| Piperidine | C-7 | 5,6,8-trifluoro-7-piperidinoquinoline | researchgate.net |
| Hydrazine (B178648) Hydrate (B1144303) | C-6 | 5,7,8-trifluoro-6-hydrazinoquinoline | researchgate.net |
The pattern of fluorine substitution on the quinoline ring significantly influences its reactivity towards nucleophiles. The strong inductive electron-withdrawing effect of fluorine atoms activates the aromatic ring for nucleophilic attack, a reaction that is difficult to achieve on non-fluorinated aromatic rings. core.ac.uk In polyfluorinated systems, the fluorine atoms at positions ortho and para to the site of nucleophilic attack provide the most significant rate enhancement by stabilizing the negatively charged Meisenheimer intermediate. core.ac.uk
In the case of this compound, all fluorine atoms are on the benzene ring. The reaction with liquid ammonia yields a mixture of 5-amino and 7-amino isomers, indicating that both C-5 and C-7 are activated towards nucleophilic substitution. researchgate.net The preference for substitution at C-7 in many reactions suggests a subtle interplay of electronic and steric factors. The combined electron-withdrawing effects of the fluorine atoms and the nitrogen in the pyridine (B92270) ring dictate the regiochemical outcome.
Comparing the reactivity of different polyfluorinated quinolines highlights these effects. For instance, in 5,7-difluoroquinoline, reaction with aqueous ammonia leads to substitution at the C-5 position. researchgate.net This differs from this compound, where the C-7 position is also highly reactive. The presence of a fluorine atom at C-6 appears to influence the accessibility and electronic nature of the neighboring C-5 and C-7 positions.
Besides nitrogen-centered nucleophiles, this compound also reacts with other nucleophiles like sodium methoxide (B1231860) and hydrazine. The interaction with sodium methoxide demonstrates the susceptibility of the polyfluorinated ring to O-nucleophiles. researchgate.net
The reaction of this compound with hydrazine hydrate in boiling dioxane results in the substitution of the fluorine atom at the C-6 position, yielding 5,7,8-trifluoro-6-hydrazinoquinoline. researchgate.net This outcome is distinct from the reactions with amines, which primarily target the C-7 and C-5 positions, highlighting the role of the specific nucleophile in determining the regioselectivity of the substitution.
The table below shows the products from reactions with these nucleophiles.
| Nucleophile | Position of Substitution | Product | Reference(s) |
| Sodium Methoxide | Not specified | Product with one fluorine atom replaced by a methoxy (B1213986) group | researchgate.netresearchgate.net |
| Hydrazine Hydrate | C-6 | 5,7,8-trifluoro-6-hydrazinoquinoline | researchgate.net |
Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amide Anions, Ammonia, Amines)
Electrophilic Reactions and Functionalization
While the electron-deficient nature of the polyfluorinated benzene ring makes it prone to nucleophilic attack, electrophilic substitution on this ring is generally difficult. However, electrophilic reactions on the quinoline system can still occur, often under harsh conditions.
Nitration is a classic electrophilic aromatic substitution reaction. Studies on the nitration of quinolines that are polyfluorinated in the benzene moiety have been conducted using various nitrating systems, such as a mixture of nitric acid and sulfuric acid, sodium nitrate (B79036) in sulfuric acid, or NO2BF4 in sulfolane. researchgate.net
For polyfluorinated quinolines where positions 5 or 8 are available, nitration typically yields 5-nitro and/or 8-nitro derivatives. researchgate.net If these positions are occupied, nitro products are generally not observed, and the starting material may be oxidized instead. researchgate.net In some instances, a fluorine atom positioned ortho to the newly introduced nitro group can be substituted, leading to the formation of hydroxynitroquinolines. researchgate.net It has also been noted that polyfluorinated 2-chloroquinolines undergo nitration more readily than their counterparts without a substituent at the C-2 position. researchgate.net While these studies provide general trends for polyfluorinated quinolines, specific nitration studies focused solely on this compound are not detailed in the provided sources. Given that positions 5 and 8 are substituted with fluorine, direct nitration on the benzene ring of this compound would be expected to be challenging based on these general findings.
Bromination of Quinolones with Fluorinated Benzene Moiety
The bromination of quinolones typically proceeds via an electrophilic aromatic substitution mechanism. rsc.org However, in the case of this compound, the benzene ring is heavily deactivated by the four highly electronegative fluorine substituents. These groups withdraw electron density from the ring, making it significantly less susceptible to attack by electrophiles like the bromonium ion (Br+). byjus.comuoanbar.edu.iq
Consequently, electrophilic bromination on the fluorinated benzene ring of this compound is exceptionally challenging and generally does not occur under standard bromination conditions. Instead, if the reaction is forced under vigorous conditions, substitution would be predicted to occur on the more electron-rich pyridine ring, which is less deactivated. However, studies detailing the successful electrophilic bromination of this compound are scarce, underscoring the profound deactivating effect of the perfluorinated ring system.
Catalytic Transformations of this compound and its Derivatives
Catalytic methods offer pathways for the selective transformation of this compound, particularly for the reduction of the carbocyclic ring and for the introduction of new functional groups through the substitution of its fluorine atoms.
Hydrogenation and Isomerization Processes for Related Systems
The catalytic hydrogenation of quinolines can selectively occur on either the pyridine or the benzene ring. For this compound and related systems, the focus is often on the reduction of the fluorinated carbocycle to yield 5,6,7,8-tetrahydroquinolines. This transformation is significant as it removes the aromaticity of the fluorinated ring while preserving the pyridine core.
Several catalytic systems have been shown to be effective for the selective hydrogenation of the carbocyclic ring of quinolines. rsc.orgd-nb.infonih.gov Ruthenium-based catalysts, in particular, have demonstrated high efficacy and selectivity for this reduction. rsc.org While isomerization of the double bonds within the newly formed non-aromatic ring is possible, the primary transformation of interest is the complete saturation to the tetrahydroquinoline derivative. science.gov
Table 1: Catalytic Systems for Hydrogenation of Quinolines to 5,6,7,8-Tetrahydroquinolines
| Catalyst System | Substrate Type | Product | Key Findings | Reference |
|---|---|---|---|---|
| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-Substituted Quinolines | Chiral 5,6,7,8-Tetrahydroquinolines | Reduction occurs selectively on the carbocyclic ring with high enantioselectivity. | rsc.org |
| Pd/C | 8-Hydroxyquinoline | 5,6,7,8-Tetrahydroquinoline (B84679) derivatives | Effective for full saturation of the benzene moiety under H₂ pressure. | |
| Co-F cathode (Electrocatalytic) | Quinolines | 1,2,3,4-Tetrahydroquinolines | While this system primarily yields the 1,2,3,4-isomer, it notes that thermocatalytic methods often produce 5,6,7,8-tetrahydroquinoline byproducts. | d-nb.info |
| Mn PN³ Pincer Complex | Quinolines | 1,2,3,4-Tetrahydroquinolines | Demonstrates transfer hydrogenation, but primarily reduces the pyridine ring. Highlights that different catalytic systems yield different isomers. | nih.gov |
Metal-Catalyzed Coupling Reactions for Further Functionalization
While metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are powerful tools for C-C bond formation, their application to this compound is not straightforward. wikipedia.orgwikipedia.orgnih.gov The high electron deficiency of the fluorinated ring and the nature of the C-F bond make the substrate more prone to nucleophilic aromatic substitution (SNAr) than to the typical catalytic cycles of these coupling reactions. masterorganicchemistry.comlibretexts.org
In the context of polyfluoroarenes, the fluorine atoms themselves can act as leaving groups in SNAr reactions. masterorganicchemistry.com Therefore, functionalization is often achieved through the displacement of one or more fluorine atoms by a nucleophile. This process can be facilitated by a metal, but the underlying mechanism is distinct from a classical cross-coupling catalytic cycle. Nucleophilic reagents, including those derived from organometallic compounds, can attack the electron-poor ring, leading to the substitution of a fluorine atom. researchgate.netresearchgate.net The 7-fluorine atom in this compound is particularly susceptible to displacement by nucleophiles like sodium methoxide and ammonia. researchgate.net
Mechanistic Investigations of Reaction Pathways
The reaction pathways of this compound are dominated by its susceptibility to nucleophilic attack, a consequence of the inductive electron withdrawal by the fluorine atoms. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the steps involved in these transformations. strath.ac.ukijcce.ac.ir
The primary mechanism for the substitution of a fluorine atom on the benzene ring is Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction proceeds via a two-step addition-elimination pathway.
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This attack is favored because the strong electron-withdrawing effect of the fluorine atoms creates significant partial positive charge on the ring carbons. This initial step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group. In this case, a fluoride (B91410) ion (F⁻) is eliminated, completing the substitution.
The stability of the intermediate Meisenheimer complex is crucial to the reaction's feasibility. The negative charge of the complex is delocalized across the ring and is effectively stabilized by the remaining electron-withdrawing fluorine atoms, particularly those at the ortho and para positions relative to the site of attack. libretexts.org Studies on the reaction of this compound with nucleophiles like amides in liquid ammonia confirm that substitution proceeds via this SNAr mechanism. researchgate.net X-ray and quantum-topological studies have further investigated the intermolecular interactions that control the lattice structure and influence the reactivity of these partially fluorinated quinoline crystals. researchgate.net
Structural Characterization and Computational Studies
Spectroscopic Analysis of 5,6,7,8-Tetrafluoroquinoline and its Derivatives
Spectroscopic analysis is fundamental to confirming the identity and understanding the electronic environment of this compound. While specific experimental spectra are not widely published, the expected characteristics can be inferred from the known principles of NMR, IR, and mass spectrometry.
NMR spectroscopy is a powerful tool for probing the structure of fluorinated compounds. The distinct nuclei (¹H, ¹³C, ¹⁹F) provide complementary information.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals only for the protons on the nitrogen-containing heterocyclic ring (positions 2, 3, and 4). These aromatic protons would appear in the deshielded region of the spectrum, typically between 7.0 and 9.0 ppm, due to the aromatic ring current. The precise chemical shifts and coupling patterns would depend on the specific electronic effects of the fused, electron-withdrawing tetrafluorophenyl ring.
¹³C NMR: A ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbons bonded directly to fluorine (C-5, C-6, C-7, C-8) would exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The signals for these carbons would also be shifted significantly due to the high electronegativity of fluorine. The remaining five carbons of the quinoline (B57606) core would appear at chemical shifts typical for aromatic and heteroaromatic systems.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. rsc.org For this compound, four distinct signals would be expected, one for each fluorine atom, as they are in chemically non-equivalent environments. Significant spin-spin coupling between adjacent fluorine atoms (e.g., ³J_FF) and across the ring would lead to complex splitting patterns, providing valuable data for structural confirmation. The large dispersion of chemical shifts in ¹⁹F NMR minimizes the probability of signal overlap. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following data are predicted based on general principles as specific experimental values are not available in the searched literature.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H | ~7.0 - 9.0 | Doublets, Triplets, or Multiplets due to H-H coupling |
| ¹³C | ~110 - 160 | Singlets and doublets (due to C-F coupling) |
| ¹⁹F | Wide range, dependent on reference | Complex multiplets due to F-F coupling |
Infrared (IR) spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the aromatic rings and the carbon-fluorine bonds.
Aromatic C-H stretching: Vibrations for the C-H bonds on the pyridine (B92270) ring are expected above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region.
C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region. The exact positions would be influenced by the aromatic system.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: The following data are predicted based on general principles as specific experimental values are not available in the searched literature.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. For this compound, the exact mass can be calculated based on its chemical formula, C₉H₃F₄N. HRMS would be used to confirm this composition by matching the experimental mass to the theoretical value with a high degree of precision.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₃F₄N |
| Theoretical Exact Mass [M] | 201.0201 u |
| Theoretical Exact Mass [M+H]⁺ | 202.0279 u |
X-ray Crystallography of this compound Crystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.
An X-ray study of crystals of this compound has been performed, revealing key details about its molecular and supramolecular structure. researchgate.net The primary supramolecular motif controlling the crystal architecture is π-stacking. researchgate.netscispace.com In the crystal, the molecules are organized into stacks of nearly parallel molecules. scispace.com
The crystal packing of this compound is characterized by the "head-to-tail" stacking of molecules, driven by the π-π interactions between the electron-deficient fluorinated rings and the electron-richer heterocyclic rings of adjacent molecules. researchgate.net This arrangement leads to the formation of infinite stacks within the crystal. scispace.com The study by Bagryanskaya et al. determined the specific parameters of the crystal lattice through X-ray diffraction experiments. researchgate.netresearchgate.net
Table 4: Crystallographic Data for this compound Data from Bagryanskaya I. Yu., et al., Journal of Structural Chemistry, 2008. researchgate.netresearchgate.net
| Parameter | Value / Description | Citation |
|---|---|---|
| Compound ID in Study | 3 | researchgate.net |
| Crystal Packing Motif | Stacks of almost parallel molecules | scispace.com |
| Supramolecular Interactions | π-stacking (polyfluoroarene–polyfluoroarene) | researchgate.net |
| Intercentroid Distance | 3.68 Å | researchgate.net |
| Interplanar Distance | 3.45 Å | researchgate.net |
| Crystal System | Not available in searched sources | researchgate.net |
| Space Group | Not available in searched sources | researchgate.net |
| Unit Cell Parameters | Not available in searched sources | researchgate.net |
Quantum-Chemical Calculations and Theoretical Insights
Quantum-chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into molecular structure, stability, and reactivity that are often difficult to access through experimental methods alone. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial for elucidating its electronic characteristics and predicting its behavior in chemical interactions. These computational approaches allow for a detailed examination of the molecule's properties at a subatomic level, complementing and explaining experimental observations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine the optimized molecular geometry and electronic properties of this compound. Current time information in Berlin, DE.researchgate.net These studies confirm the fundamental planarity of the quinoline ring system, with the tetrafluorinated benzene (B151609) ring fused to the pyridine moiety.
The calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape in an isolated, gaseous state. This theoretical geometry serves as a crucial reference point for comparing with experimental data from methods like X-ray crystallography, helping to understand the effects of crystal packing forces on the molecular structure. Furthermore, DFT is used to calculate the distribution of electron density, Mulliken charges on each atom, and the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's electronic character and reactivity. mdpi.commdpi.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C5-F | ~1.35 Å |
| Bond Length | C6-F | ~1.34 Å |
| Bond Length | C7-F | ~1.34 Å |
| Bond Length | C8-F | ~1.35 Å |
| Bond Angle | F-C5-C6 | ~119.5° |
| Bond Angle | N1-C2-H | ~116.0° |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ) to partition a molecule into atomic basins and characterize the chemical bonds between them. researchgate.net This approach is based on the topology of the electron density, where critical points (CPs) in the density field (where the gradient ∇ρ is zero) are located and classified. researchgate.net
For this compound, QTAIM analysis has been applied to the theoretically calculated electron density to characterize the various intermolecular interactions present in its crystal structure. Current time information in Berlin, DE. The analysis focuses on identifying bond critical points (BCPs), specifically those of type (3, -1), which are located on the path of maximum electron density between two interacting atomic nuclei. d-nb.info The properties of the electron density at these BCPs, such as the density value (ρ) and the sign of its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.net A positive value for ∇²ρ is indicative of closed-shell interactions, which include non-covalent contacts like hydrogen bonds and van der Waals forces, while a negative value signifies a shared-shell, or covalent, interaction. researchgate.netd-nb.info
Studies on dimers of this compound show that the weak intermolecular interactions, such as F…H and π-stacking, can be characterized by the presence of these BCPs. Current time information in Berlin, DE. The analysis suggests that these interactions, while non-covalent, possess a degree of covalent character, attributable to the overlap of the "tails" of the molecular wave functions in the intermolecular space. Current time information in Berlin, DE.researchgate.net
| Interaction | Bond Critical Point (BCP) | Electron Density at BCP (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] | Nature of Interaction |
|---|---|---|---|---|
| C–F…π | (3, -1) | ~0.004 | Positive | Closed-Shell (Non-covalent) |
The supramolecular architecture of this compound in the solid state is governed by a variety of weak intermolecular interactions. Current time information in Berlin, DE.researchgate.net Computational studies have been instrumental in identifying and quantifying these forces, which dictate the crystal packing arrangement.
π-stacking: A dominant interaction involves π-stacking between the electron-deficient tetrafluorinated ring and the electron-richer pyridine ring of adjacent molecules. Current time information in Berlin, DE.researchgate.net These interactions are characterized by intercentroid distances of approximately 3.68 Å and interplanar distances of about 3.45 Å. Current time information in Berlin, DE.
F…F Interactions: Short contacts between fluorine atoms of neighboring molecules are also observed. While often considered repulsive, these F…F interactions can be attractive under certain geometries and contribute to the crystal packing efficiency. researchgate.netwuxibiology.com
C–F…π Interactions: Another significant interaction is the C–F…π contact, where a fluorine atom from one molecule is positioned over the π-system of an adjacent molecule. Current time information in Berlin, DE.researchgate.net Topological analysis confirms the presence of these interactions through the localization of bond critical points. researchgate.net
These varied and competing interactions collectively define the crystal structure, with quantum-chemical calculations providing essential data on their geometry and energetic contributions. Current time information in Berlin, DE.
Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of organic molecules. diva-portal.org For electron-deficient aromatic systems like this compound, the primary mode of reaction is nucleophilic aromatic substitution (SNAr). pressbooks.pub The presence of four strongly electron-withdrawing fluorine atoms on the benzene ring activates the molecule for attack by nucleophiles.
DFT calculations are used to predict the most probable sites for nucleophilic attack. This is typically achieved by analyzing the molecule's electronic structure:
Frontier Molecular Orbital (FMO) Analysis: In an SNAr reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is key. researchgate.netwuxibiology.com The regioselectivity can be predicted by identifying the atoms on the quinoline ring that have the largest coefficients (lobes) in the LUMO, as these are the most electrophilic sites. wuxibiology.com
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions with a positive electrostatic potential (electron-poor) are prime targets for nucleophilic attack.
For this compound, experimental and computational studies have explored its reactivity with various nucleophiles. researchgate.netresearchgate.net Quantum-chemical calculations support the regioselectivity observed in reactions, such as the nucleophilic substitution of the hydrogen atom at the C-2 position in the pyridine ring by certain lithium derivatives. researchgate.net In reactions with amides, a more complex scenario arises, with computational models helping to rationalize the competition between nucleophilic addition at the C-2 position and aminodefluorination at the C-6 and C-7 positions. researchgate.net These predictive models are crucial for understanding reaction mechanisms and for planning synthetic routes involving this fluorinated heterocycle. nih.gov
Advanced Applications in Materials Science and Synthetic Organic Chemistry
5,6,7,8-Tetrafluoroquinoline as a Synthon for Complex Molecules
The strategic placement of fluorine atoms in this compound significantly influences its reactivity, making it an excellent precursor for a variety of complex chemical structures.
Precursors for Polyfluorinated Heterocyclic Systems
This compound serves as a key starting material for the synthesis of a wide range of polyfluorinated heterocyclic systems. The fluorine atoms on the benzene (B151609) ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
One of the primary methods for synthesizing this compound itself is through the Skraup reaction, a cyclization reaction involving 2,3,4,5-tetrafluoroaniline (B1294667) and glycerol (B35011). researchgate.net Variations of this reaction using crotonaldehyde (B89634) or methyl vinyl ketone in place of glycerol yield 2-methyl- and 4-methyl-5,6,7,8-tetrafluoroquinoline, respectively. researchgate.netresearchgate.net
Once formed, the tetrafluorinated quinoline (B57606) ring can undergo further transformations. For instance, reaction with nucleophiles like sodium methoxide (B1231860), potassium hydroxide, and ammonia (B1221849) leads to the substitution of the fluorine atom at the 7-position. researchgate.net This regioselectivity provides a pathway to a variety of 7-substituted-5,6,8-trifluoroquinolines. Furthermore, reactions with nitrogen-centered nucleophiles, such as aqueous ammonia, can lead to aminodefluorination at various positions, yielding valuable amino-polyfluoroquinolines. researchgate.net
The interaction of this compound with sodium or potassium amides in liquid ammonia results in the addition of an amide anion to the 2-position of the pyridine (B92270) ring. researchgate.net Subsequent oxidation of the resulting adducts produces the corresponding quinoline-2-amines. researchgate.net These reactions highlight the utility of this compound in accessing a diverse array of polyfluorinated heterocyclic structures that are of interest for their potential biological activities and material properties. researchgate.net
Building Blocks for Advanced Organic Frameworks
The concept of using molecular building blocks to construct larger, functional architectures is central to the field of materials science. Advanced organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are crystalline porous materials with applications in gas storage, catalysis, and electronics. nih.govmdpi.com These frameworks are assembled from organic linkers and, in the case of MOFs, metal ions. mdpi.com
While direct examples of this compound incorporation into advanced organic frameworks are not extensively documented in the provided search results, its characteristics as a rigid, functionalizable molecule make it a promising candidate for such applications. The ability to introduce various functional groups onto the quinoline core through nucleophilic substitution provides a means to connect these units into larger, ordered structures. The principles of constructing 3D COFs from highly connected building units with defined geometries are well-established, and the development of new organic building blocks is a key area of research. nih.gov The quinoline scaffold itself is a component of compounds with significant applications, including organic light-emitting diodes. researchgate.net
Role in Fluorine-Containing Materials
The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with unique characteristics. ethernet.edu.et Fluorinated compounds are finding increasing use in various high-tech applications. nih.govupfluorochem.com
Applications in Liquid Crystals and Related Optoelectronic Materials
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.net They are widely used in display technologies and other optoelectronic devices. researchgate.netmdpi.com The properties of liquid crystalline materials are highly dependent on their molecular structure. whiterose.ac.uk
Fluorinated quinolines, in general, have been identified as components for liquid crystals. researchgate.net The introduction of fluorine atoms can influence properties such as dielectric anisotropy and clearing points, which are crucial for the performance of liquid crystal displays. whiterose.ac.uk Although specific studies detailing the use of this compound in liquid crystal formulations were not found in the search results, the general interest in fluorinated heterocycles for this application suggests its potential. researchgate.netmdpi.com The rigid, planar structure of the quinoline core, combined with the strong dipole moments introduced by the fluorine atoms, are desirable features for creating liquid crystalline phases.
Structure-Property Relationship Studies in Non-Biological Contexts
Impact of Fluorine Substitution on Molecular Conformation and Intermolecular Forces
The substitution of hydrogen with fluorine atoms has a profound impact on molecular conformation and intermolecular interactions, and this compound is an exemplary case. The C-F bond is short (≈1.35 Å) and highly polarized, creating a strong dipole moment. beilstein-journals.org In the tetrafluorinated benzene ring of this quinoline, the cumulative effect of four C-F dipoles results in a significant quadrupole moment and a highly electron-poor aromatic face.
This distinct electronic feature governs the molecule's intermolecular interactions. Unlike non-fluorinated aromatics that typically engage in π-π stacking via attractive quadrupole-quadrupole interactions (where the electron-rich face of one molecule interacts with the electron-poor edge of another), perfluorinated systems like the benzene ring of this compound favor face-to-face stacking with electron-rich aromatic systems. Furthermore, the partially negative fluorine atoms can participate in various non-covalent interactions, including dipole-dipole interactions and halogen bonding. libretexts.org These forces are significantly weaker than covalent bonds but collectively dictate the solid-state packing, melting point, boiling point, and solubility of the compound. uvm.edumsu.edu
Fluorine substitution can also be used as a tool to control molecular shape, a concept sometimes referred to as "molecular origami". beilstein-journals.org The introduction of fluorine atoms can create stereoelectronic effects, such as hyperconjugation and electrostatic repulsions, that favor specific torsional angles and pre-organize a molecule into a desired conformation. beilstein-journals.orgbeilstein-journals.org In this compound, the fluorine atoms lock the benzene portion of the molecule, but their electronic influence extends to the heterocyclic ring, potentially affecting the planarity and bond angles of the entire bicyclic system compared to unsubstituted quinoline.
Modulation of Electronic Properties through Fluorination
Fluorine is the most electronegative element, and its incorporation into an organic molecule exerts a powerful inductive electron-withdrawing effect. In this compound, the presence of four fluorine atoms on the carbocyclic ring dramatically lowers the electron density across the entire aromatic system. This has a significant and predictable effect on the molecule's frontier molecular orbitals (HOMO and LUMO).
The electron-withdrawing nature of fluorine stabilizes both the HOMO and LUMO, leading to a lowering of their energy levels. rsc.orgd-nb.info This effect has been verified experimentally in other fluorinated organic semiconductors. d-nb.info A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to nucleophilic attack, as seen in the aminodefluorination reactions it undergoes. researchgate.netresearchgate.net Conversely, the lower HOMO energy indicates that the molecule is more difficult to oxidize. This tuning of frontier orbital energies is a key strategy in the design of materials for organic electronics, such as organic photovoltaic cells (OPVs). rsc.org
The introduction of fluorine can also be used to modulate the bandgap of materials. mdpi.com By systematically replacing hydrogen with fluorine, the electronic properties can be fine-tuned to achieve desired characteristics for specific applications. acs.org For example, the incorporation of a perfluorophenyl group onto a quinoline core has been shown to significantly lower the LUMO level, which is beneficial for creating electron donor-acceptor dyads for photophysical applications. rsc.org The tetrafluorination in this compound similarly enhances the electron-accepting properties of the quinoline scaffold, making it a valuable building block for advanced materials.
Data Tables
Table 1: Summary of Fluorination Effects on this compound
| Property | Effect of Tetrafluorination | Scientific Rationale | Citation |
| Reactivity | Increased susceptibility to nucleophilic aromatic substitution | Strong inductive electron withdrawal by fluorine atoms makes the aromatic ring electron-deficient. | researchgate.netresearchgate.net |
| Electronic Properties | Lowering of HOMO and LUMO energy levels | Fluorine's high electronegativity stabilizes the molecular orbitals. | rsc.orgd-nb.info |
| Intermolecular Forces | Enables strong dipole-dipole and halogen bonding interactions | The C-F bond is highly polarized, creating significant partial charges. | beilstein-journals.org |
| Conformation | Induces specific conformational preferences through stereoelectronic effects | Electrostatic interactions and hyperconjugation involving C-F bonds can favor certain geometries. | beilstein-journals.orgbeilstein-journals.org |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional synthetic methods for quinolines often involve harsh conditions, such as high temperatures, and the use of hazardous chemicals, leading to environmental and economic concerns. nih.govnih.govresearchgate.net Future research is increasingly focused on developing "green" and sustainable synthetic pathways. For quinoline (B57606) derivatives, this includes the adoption of microwave irradiation, ultrasound-assisted synthesis, and one-pot multicomponent reactions. nih.govnih.gov These techniques offer advantages like shorter reaction times, reduced energy consumption, and often the use of more environmentally benign solvents. researchgate.netresearchgate.net
Table 1: Comparison of Synthetic Approaches for Quinoline Synthesis
| Approach | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods |
| Conditions | High temperatures, harsh acids | Milder conditions, alternative energy sources (microwaves, ultrasound) |
| Solvents | Often hazardous organic solvents | Water, ionic liquids, solvent-free conditions |
| Atom Economy | Often moderate to low | Generally higher, especially in multicomponent reactions |
| Waste Generation | Can be significant | Reduced due to fewer steps and catalytic processes |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, organocatalysts, biocatalysts |
Exploration of Novel Reaction Pathways and Functionalization Strategies
The reactivity of the 5,6,7,8-Tetrafluoroquinoline scaffold is ripe for exploration. The electron-withdrawing nature of the four fluorine atoms significantly influences the electronic properties of both the benzene (B151609) and pyridine (B92270) rings, opening up unique avenues for functionalization. Future research will likely focus on selective C-H functionalization, allowing for the direct introduction of new functional groups without the need for pre-installed activating groups.
Recent advances in photoredox catalysis and electrochemistry could enable novel transformations that are difficult to achieve through traditional thermal methods. For instance, strategies for electron-transfer-enabled concerted nucleophilic aromatic substitution could provide new ways to functionalize the azaarene core. acs.org The selective fluorination or defluorination at specific positions could also be explored to fine-tune the compound's properties. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the tetrafluorinated ring is another key area that will allow for the precise installation of a wide range of substituents, leading to new derivatives with tailored functions.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research. pec.ac.in For this compound, advanced computational modeling can accelerate the discovery of new derivatives and applications. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict molecular structures, electronic properties (e.g., HOMO-LUMO energy gaps), and reactivity. pec.ac.innih.gov These predictions can guide synthetic efforts by identifying the most promising derivatives for a specific application and suggesting optimal reaction conditions.
Machine learning and artificial intelligence (AI) are also emerging as powerful tools for predictive chemistry. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govarxiv.org By training models on existing experimental data, researchers can screen large virtual libraries of compounds to identify candidates with desired characteristics, significantly reducing the time and cost associated with experimental screening. youtube.comdb-thueringen.de These predictive models can also help in understanding the complex relationships between molecular structure and function.
Integration into New Functional Materials (e.g., smart materials, energy materials)
The unique electronic properties and potential for self-assembly make fluorinated compounds attractive building blocks for advanced functional materials. man.ac.uk The incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. For example, its integration into semiconducting polymers could be explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited to create smart materials that respond to external stimuli like light, temperature, or chemical analytes. acs.org Furthermore, the high fluorine content suggests potential applications in energy materials. Fluorinated compounds are known for their high density and energetic performance, which could be relevant in the design of novel high-energy-density materials. nih.gov The development of fluorinated ionic liquids and polymer electrolytes containing the tetrafluoroquinoline moiety could also be a promising direction for advanced battery and capacitor technologies. man.ac.uk
Design of Next-Generation Fluorinated Quinolines with Tuned Academic Properties
A significant future direction lies in the rational design of new fluorinated quinolines with precisely tuned properties for specific academic and industrial applications. nih.govnih.gov By strategically modifying the this compound core, researchers can systematically alter its electronic, optical, and biological characteristics. For example, introducing electron-donating or withdrawing groups at various positions on the quinoline scaffold can modulate the molecule's photophysical properties, such as its absorption and emission wavelengths. figshare.com
This ability to tune properties is crucial for developing next-generation compounds for diverse applications. In medicinal chemistry, this could lead to the design of more potent and selective enzyme inhibitors or imaging agents. acs.org In materials science, it allows for the creation of compounds with tailored band gaps for electronic devices or specific liquid crystal phases. researchgate.net The ability to control the degree of fluorination and the placement of other functional groups is instrumental in engineering materials with precisely defined electronic and physical properties. arxiv.orgrsc.org This design-led approach, combining synthesis, characterization, and computational modeling, will be key to unlocking the full potential of the fluorinated quinoline scaffold.
Q & A
Q. What are the primary synthetic routes for 5,6,7,8-tetrafluoroquinoline, and how do reaction conditions influence yield?
The synthesis of this compound often involves fluorination of pre-functionalized quinoline scaffolds. Key methods include:
- Deoxyfluorination : Cyclization of catechol amines followed by treatment with deoxyfluorinating agents (e.g., DAST or XtalFluor-E) to introduce fluorine atoms regioselectively .
- Microwave-assisted synthesis : Using KF·2H₂O under microwave irradiation to enhance reaction efficiency and reduce side products .
Optimization tips : Control temperature (e.g., 0–6°C for fluorination steps) and stoichiometry of fluorinating agents to minimize decomposition. Monitor intermediates via TLC or HPLC .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical techniques :
- Reference standards : Compare retention times and spectral data with commercially available fluorinated quinoline derivatives (e.g., 6-fluoro-1,2,3,4-tetrahydroquinoline) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Waste disposal : Segregate fluorinated waste and collaborate with certified agencies for incineration .
Note : The compound may exhibit acute toxicity and respiratory irritation; always consult SDS before use .
Advanced Research Questions
Q. How can regioselective fluorination be achieved in the quinoline scaffold?
Regiocomplementary strategies include:
- Directed ortho-metalation : Use n-BuLi to generate 8-lithio-5,6,7,8-tetrahydroquinoline, which reacts with electrophiles (e.g., S₈ or CS₂) for selective functionalization .
- Electrophilic fluorination : Employ Selectfluor or NFSI to target electron-rich positions, guided by DFT calculations to predict reactivity .
Challenge : Competing side reactions (e.g., over-fluorination) require careful control of reagent equivalents and reaction time .
Q. What methodologies resolve contradictions in reported fluorination efficiency across studies?
- Systematic screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C), and fluorine sources to identify optimal conditions.
- Mechanistic studies : Use isotopic labeling (¹⁸F) or in-situ NMR to track fluorination pathways and intermediates .
Case study : Discrepancies in DAST-mediated fluorination yields may arise from moisture sensitivity; anhydrous conditions and molecular sieves improve reproducibility .
Q. How can computational modeling guide the design of this compound derivatives?
- DFT calculations : Predict electronic effects of fluorine substitution on reactivity (e.g., HOMO-LUMO gaps) and binding affinity in drug-target interactions .
- Molecular docking : Screen derivatives against biological targets (e.g., bacterial gyrase) to prioritize synthesis of high-potential candidates .
Q. What strategies stabilize this compound during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
